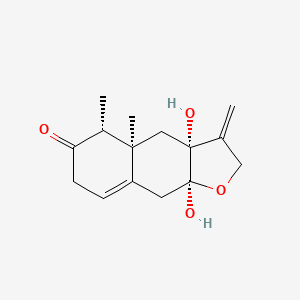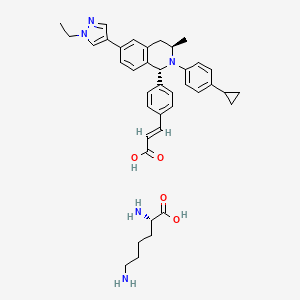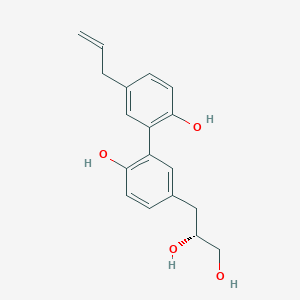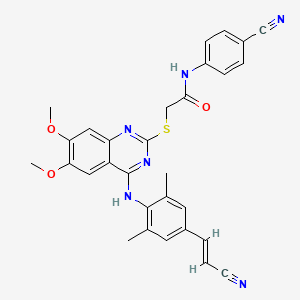
HIV-1 inhibitor-22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 inhibitor-22 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1), which is the causative agent of acquired immunodeficiency syndrome (AIDS). This compound targets specific enzymes and proteins involved in the viral replication process, thereby preventing the virus from multiplying and spreading within the host.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-22 typically involves multiple steps, starting with commercially available precursors. One common route begins with the preparation of a key intermediate through a series of reactions, including nucleophilic substitution, cyclization, and functional group modifications. For example, starting with methyl isonipecotate, a four-step process can be employed to prepare the intermediate .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of an alcohol group in this compound can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine.
Scientific Research Applications
HIV-1 inhibitor-22 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in research to understand the molecular interactions between the inhibitor and HIV-1 enzymes.
Mechanism of Action
HIV-1 inhibitor-22 exerts its effects by targeting specific enzymes and proteins involved in the HIV-1 replication process. The compound binds to the active site of the HIV-1 integrase enzyme, preventing the integration of viral DNA into the host genome. This inhibition blocks the replication cycle of the virus, thereby reducing its ability to multiply and spread . Additionally, this compound may interact with other viral proteins, such as reverse transcriptase and protease, further hindering the virus’s replication capabilities .
Comparison with Similar Compounds
Similar Compounds
Elvitegravir: Another HIV-1 integrase inhibitor with a similar mechanism of action.
Dolutegravir: Known for its high potency and favorable resistance profile.
Raltegravir: One of the first integrase inhibitors approved for clinical use.
Uniqueness
HIV-1 inhibitor-22 stands out due to its novel chemical structure, which allows for unique interactions with the HIV-1 integrase enzyme. This distinct structure provides a higher selectivity and potency compared to other integrase inhibitors. Additionally, this compound has shown efficacy against strains of HIV-1 that are resistant to other integrase inhibitors, making it a valuable addition to the arsenal of anti-HIV drugs .
Properties
Molecular Formula |
C30H26N6O3S |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
2-[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]-6,7-dimethoxyquinazolin-2-yl]sulfanyl-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C30H26N6O3S/c1-18-12-21(6-5-11-31)13-19(2)28(18)35-29-23-14-25(38-3)26(39-4)15-24(23)34-30(36-29)40-17-27(37)33-22-9-7-20(16-32)8-10-22/h5-10,12-15H,17H2,1-4H3,(H,33,37)(H,34,35,36)/b6-5+ |
InChI Key |
GIFXBYKFZXYXAH-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)SCC(=O)NC4=CC=C(C=C4)C#N)C)/C=C/C#N |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)SCC(=O)NC4=CC=C(C=C4)C#N)C)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



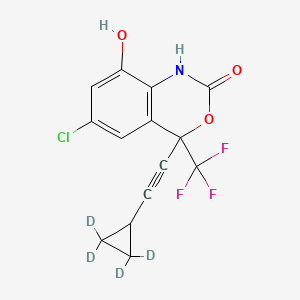
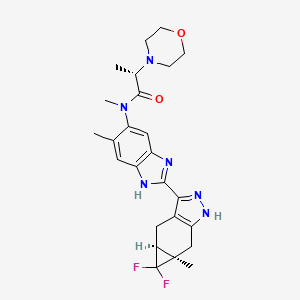
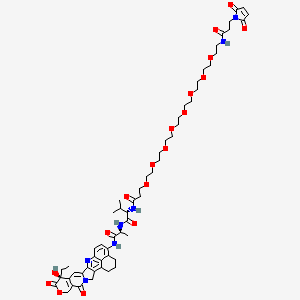
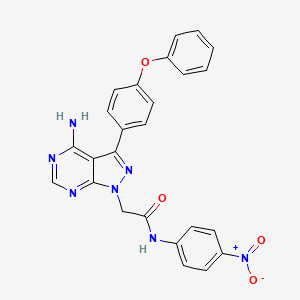

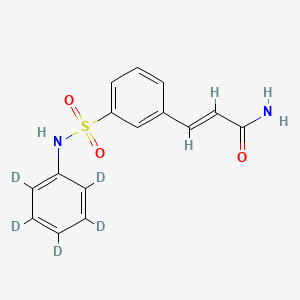
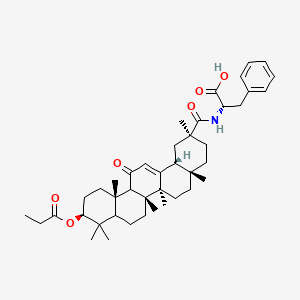

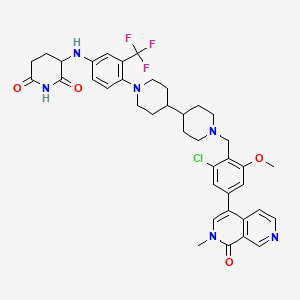
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
